2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid
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Overview
Description
2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid is an organic compound with a complex structure that includes amino, bromo, and fluoro substituents on a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoroaniline followed by nitration and subsequent reduction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the bromo or fluoro substituents .
Scientific Research Applications
2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-fluorophenyl)acetic acid: Lacks the amino group, which may reduce its biological activity.
2-(4-Amino-3-chloro-2-fluorophenyl)acetic acid: Similar structure but with a chlorine substituent instead of bromine, which can alter its reactivity and interactions.
2-(4-Amino-3-bromo-2-methylphenyl)acetic acid: Contains a methyl group instead of a fluoro group, affecting its chemical properties
Uniqueness
2-(4-Amino-3-bromo-2-fluorophenyl)acetic acid is unique due to the combination of amino, bromo, and fluoro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(4-amino-3-bromo-2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-7-5(11)2-1-4(8(7)10)3-6(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
IZOXPQVSKPVXFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)Br)N |
Origin of Product |
United States |
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